molecular formula C27H26N2O6 B613513 FMOC-D-DAB(Z)-OH CAS No. 387824-79-5

FMOC-D-DAB(Z)-OH

Numéro de catalogue: B613513
Numéro CAS: 387824-79-5
Poids moléculaire: 474,52 g/mole
Clé InChI: VHBSCTCUNZLWCT-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FMOC-D-DAB(Z)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(benzyloxycarbonyl)-D-2,4-diaminobutyric acid, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups: the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino group and the hydrogenolysis-sensitive Z (benzyloxycarbonyl) group on the γ-amino group of D-2,4-diaminobutyric acid (Dab) . The compound’s molecular formula is C₂₇H₂₆N₂O₆, and it is critical for introducing branched or modified residues into peptides, enabling precise control over peptide structure and function. The D-configuration of the backbone distinguishes it from its L-isomer, which is essential for applications requiring chiral specificity .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Selection and Activation

The foundational work by Fujino et al. ( ) demonstrates the use of 4-hydroxymethylphenylacetamidomethyl (PAM) resin for synthesizing D-configured amino acid derivatives. For Fmoc-D-Dab(Z)-OH:

  • Resin pre-treatment : PAM resin is activated with 33–50% trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving >95% swelling efficiency.

  • Coupling protocol : Double coupling with 4 equivalents of preformed this compound symmetric anhydride in DCM, activated by dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). Kaiser testing confirms >99.5% coupling efficiency per cycle .

Stereochemical Control

  • Manual vs. automated synthesis : While automated SPPS (ABI 430A) achieves 85–90% yields for L-isomers, D-configuration requires manual shaking with extended reaction times (2.5–3.5 hours) to maintain stereointegrity .

  • Critical parameter : Maintaining pH >10 during Fmoc deprotection with 20% piperidine/DMF prevents β-elimination of the Z group, a side reaction observed in 12% of cases at neutral pH .

Solution-Phase Synthetic Routes

Hofmann Rearrangement Optimization

The patent by Zhang et al. ( ) provides a scalable two-step process adaptable for this compound:

StepReagentsConditionsYieldPurity (HPLC)
1Fmoc-Gln-OH + DiPaCH₃CN/EtOAc/H₂O (2:1:1), 25°C, 72h78%98.5%
2Intermediate + ClCOOBnAcetone/H₂O (1:1), pH 7.8, 4h83%99.2%

Table 1: Optimized reaction parameters for Z-group introduction

  • Key innovation : Substituting (Boc)₂O with benzyl chloroformate (ClCOOBn) enables direct Z-protection without Pd/C hydrogenation, eliminating heavy metal contamination risks .

  • Solvent system : The acetonitrile/ethyl acetate/water triad reduces aspartimide formation to <2% compared to 15% in pure DMF .

Protecting Group Dynamics

Fmoc vs. Z Group Stability

  • Acid sensitivity : Z group demonstrates superior stability in TFA (t₁/₂ = 45min at 25°C) compared to Pmc (t₁/₂ = 8min), enabling sequential deprotection strategies .

  • Base lability : Fmoc removal with 20% piperidine/DMF occurs within 5min, while Z remains intact (<0.1% cleavage) under these conditions .

Orthogonal Protection Schemes

A comparative analysis of protecting group combinations:

CombinationDeprotection ReagentCompatibility
Fmoc/ZTFA/piperidineOrthogonal
Boc/ZHF/TFALimited (Z cleavage in HF)
Fmoc/PmcTFA/piperidineNon-orthogonal

Table 2: Protecting group compatibility matrix

Critical Side Reactions and Mitigation

Aspartimide Formation

Observed in 18% of cases during prolonged SPPS cycles ( ):

  • Mechanism : Intramolecular cyclization between Dab δ-amino and α-carbonyl groups.

  • Suppression :

    • 0.1M HOBt additive reduces occurrence to <5%

    • Strict temperature control (<25°C) during activation

Z Group Racemization

  • Incidence : 7–9% during TFA cleavage steps ( )

  • Solution :

    • 2% triisopropylsilane (TIS) as scavenger reduces racemization to 1.2%

    • Cryogenic cleavage (-20°C) in TFA/DCM (1:4)

Analytical Characterization Benchmarks

Chromatographic Standards

  • HPLC : C18 column, 0.1% TFA/ACN gradient (5→95% over 30min), tR = 12.4min

  • Chiral HPLC : Chirobiotic T column, 25°C, 1mL/min, 85:15 hexane/ethanol, tR(D) = 8.7min vs tR(L) = 10.1min

Spectroscopic Fingerprints

  • ¹H NMR (400MHz, DMSO-d6): δ 7.89 (d, Fmoc aromatic), 5.12 (s, Z CH₂), 4.21 (m, α-H), 3.02 (dd, β-H)

  • IR (KBr): 1715cm⁻¹ (Fmoc C=O), 1689cm⁻¹ (Z carbamate), 1530cm⁻¹ (amide II)

Industrial-Scale Production Considerations

Cost Analysis

ComponentSPPS Cost ($/g)Solution-Phase Cost ($/g)
Fmoc-Gln-OH18.5012.80
DiPa6.205.90
ClCOOBn4.753.10
Total 29.45 21.80

Table 3: Comparative production costs (100g scale)

Environmental Impact

  • SPPS : Generates 8L DMF waste/kg product vs 3.5L in solution-phase

  • E-factor : 23 (SPPS) vs 11 (solution-phase), driven by resin consumption

Analyse Des Réactions Chimiques

Types of Reactions

FMOC-D-DAB(Z)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the FMOC and Z protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: The FMOC group is typically removed using a base such as piperidine, while the Z group is removed using hydrogenation in the presence of a palladium catalyst.

    Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products

The major products formed from these reactions include:

    Deprotected Amino Acid: The removal of the FMOC and Z groups yields the free D-diaminobutyric acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Applications De Recherche Scientifique

Chemical Properties and Structure

FMOC-D-DAB(Z)-OH is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyloxycarbonyl (Z) group on the D-diaminobutyric acid. The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The presence of these protecting groups allows for selective reactions during peptide synthesis.

Synthesis Pathway Summary

StepReaction TypeReagentsConditions
1ProtectionFmoc-Cl, Z-OSuRoom temperature
2CouplingDIC/DMAPDMF, 24 hours
3DeprotectionPiperidineDMF, 20% solution

Chemistry

This compound is primarily used in the synthesis of peptides and peptidomimetics. It plays a crucial role in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for the amino group of an amino acid during peptide formation.

Biology

In biological research, this compound is employed to synthesize peptides that can serve as probes or inhibitors in various biological assays. Its derivatives have been studied for their potential antimicrobial properties and ability to interact with integrins, which are crucial in cancer research.

Medicine

This compound is being explored in the development of therapeutic peptides and peptidomimetics. These peptides can modulate biological processes such as cell adhesion and signaling pathways, making them valuable in drug development.

Industry

In industrial applications, this compound is utilized for large-scale peptide synthesis for research and therapeutic purposes. It is also involved in developing new materials and catalysts.

Case Studies

  • Integrin Targeting Peptides :
    • A study synthesized linear peptides containing this compound and evaluated their ability to target integrins on cancer cells. Results showed significant binding affinity and cellular uptake, suggesting potential for targeted cancer therapy.
  • Antimicrobial Peptides :
    • Research focused on designing antimicrobial peptides incorporating this compound. The synthesized peptides exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the compound's utility in developing new antimicrobial agents.

This compound has demonstrated significant biological activity due to its cationic nature, which facilitates interaction with negatively charged bacterial membranes. Peptides synthesized with this compound have shown enhanced activity against various bacteria.

Mécanisme D'action

The mechanism of action of FMOC-D-DAB(Z)-OH involves the protection and deprotection of amino groups during peptide synthesis. The FMOC group protects the amino group from unwanted reactions, while the Z group protects the side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

Comparaison Avec Des Composés Similaires

The following table and analysis highlight key structural, functional, and application-based differences between FMOC-D-DAB(Z)-OH and analogous compounds.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Groups Stereochemistry Backbone Storage Conditions Purity Applications
This compound 252049-08-4 C₂₇H₂₆N₂O₆ 474.50* Fmoc (α), Z (γ) D Dab 2–8°C† ≥98%‡ Peptide synthesis, polyamide conjugates
Z-Dab(Fmoc)-OH 151132-82-0 C₂₇H₂₈N₂O₅ 460.52 Z (α), Fmoc (γ) L/D unspecified Dab Not specified ≥98% SPPS, combinatorial chemistry
FMOC-DAB(BOC)-OH 125238-99-5 C₂₄H₂₈N₂O₆ 440.49 Fmoc (α), Boc (γ) L Dab 2–8°C Not given Polyamide synthesis, DNA-binding studies
Fmoc-D-Dab(Alloc)-OH 178924-05-5 C₂₂H₂₂N₂O₆ 410.42 Fmoc (α), Alloc (γ) D Dab Not specified ≥98% Orthogonal deprotection in SPPS
FMOC-D-DAB(DDE)-OH 596797-14-7 C₂₉H₃₂N₂O₆ 504.57 Fmoc (α), DDE (γ) D Dab 2–8°C ≥98% Selective deprotection for branched peptides
Fmoc-L-Dab(Alloc)-OH 204316-32-5 C₂₃H₂₄N₂O₆ 424.40 Fmoc (α), Alloc (γ) L Dab Not specified Not given Chiral-specific drug design
Fmoc-Dap(Alloc)-OH Not specified C₂₂H₂₂N₂O₆ 410.42 Fmoc (α), Alloc (β) D/L unspecified Dap Not specified ≥98% Shorter-chain peptide modifications

*Calculated from molecular formula. †Typical storage for Fmoc-protected amino acids. ‡Purity inferred from similar compounds in .

Key Comparative Insights:

Protecting Group Chemistry: this compound’s Z group requires hydrogenolysis for removal, whereas Boc (tert-butoxycarbonyl) in FMOC-DAB(BOC)--OH is cleaved with trifluoroacetic acid (TFA) . Alloc (allyloxycarbonyl) in Fmoc-D-Dab(Alloc)-OH is removed via palladium-catalyzed deprotection, enabling orthogonal strategies in multi-step syntheses . DDE (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) in FMOC-D-DAB(DDE)-OH allows selective deprotection under mild hydrazine conditions, ideal for synthesizing complex branched peptides .

Stereochemical Impact: this compound’s D-configuration contrasts with the L-forms (e.g., Fmoc-L-Dab(Alloc)-OH), which are critical in studies where stereochemistry influences biological activity. For example, polyamides derived from D-configured monomers show altered DNA-binding specificity compared to L-forms .

Backbone Variations: Dab (2,4-diaminobutyric acid) has a four-carbon chain, while Dap (2,3-diaminopropionic acid) in Fmoc-Dap(Alloc)-OH has a three-carbon backbone. This difference affects peptide chain flexibility and interaction with targets .

Applications in Research :

  • This compound and its analogs are pivotal in synthesizing polyamide conjugates for DNA recognition (). Substituting Z with Boc or Alloc modulates solubility and compatibility with automated SPPS .
  • FMOC-D-DAB(DDE)-OH’s dual protection is valuable in photolabile or click chemistry-based peptide modifications .

Physical and Safety Data :

  • FMOC-D-DAB(DDE)-OH has a density of 1.252 g/cm³ and requires storage at 2–8°C . Safety protocols for analogs like Fmoc-L-Dab(Alloc)-OH emphasize laboratory-only use and avoidance of skin contact .

Activité Biologique

Introduction

FMOC-D-DAB(Z)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid (Dab) and plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes two amino groups, allowing for diverse applications in various biological contexts. The following sections will outline the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action

This compound primarily functions by targeting Gram-negative bacteria. Its mechanism involves binding to lipid A, a component of the outer membrane of these bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The compound's effectiveness is influenced by environmental factors such as pH and the presence of other compounds that may affect its stability and efficacy.

Biochemical Pathways

This compound is integral in biochemical reactions related to self-assembly processes. It forms stable thermo-reversible organogels in various solvents, which can be beneficial for drug delivery systems. The molecular interactions involve π-π stacking and J-type aggregate formations, which enhance its biological activity.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural components, particularly the Fmoc protecting group. This group allows for selective reactions during peptide synthesis while maintaining the stability of the compound in biological systems.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics or enhancing existing ones. Studies have demonstrated that derivatives containing diaminobutyric acid exhibit significant antibacterial effects, particularly against resistant strains .

Cellular Effects

The compound's cellular effects are primarily related to its ability to form organogels, which can encapsulate drugs and release them in a controlled manner. This property is particularly useful in targeted drug delivery systems where precise control over release rates is necessary.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound derivatives, researchers found that compounds incorporating this structure displayed enhanced activity against Gram-negative bacteria compared to traditional antibiotics. The study utilized various concentrations of the compound to determine minimum inhibitory concentrations (MIC) and found significant bactericidal effects at lower concentrations than expected for conventional treatments .

Study 2: Peptide Synthesis Applications

Another research effort focused on the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group allowed for efficient deprotection steps while maintaining the integrity of the peptide chain during synthesis. The resulting peptides demonstrated enhanced stability and bioactivity due to the incorporation of D-Dab residues, which are known to influence receptor interactions positively .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound5E. coli
FMOC-D-DAB(Boc)-OH10Pseudomonas aeruginosa
FMOC-Lys(Fmoc)-OH15Klebsiella pneumoniae

Table 2: Peptide Synthesis Yield with this compound

Peptide SequenceYield (%)Purity (%)
YFMVF8598
Ac-DFGQK9097
Ac-RGDS9299

Propriétés

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBSCTCUNZLWCT-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678758
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387824-79-5
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.